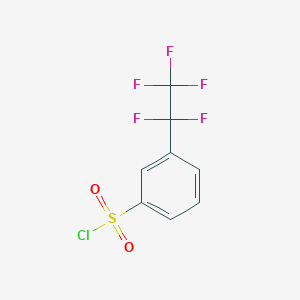

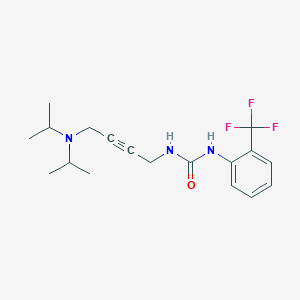

3-(Pentafluoroethyl)benzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Microwave-Assisted Sulfonylation Reactions

Microwave (MW) irradiation has been utilized to facilitate solvent-free sulfonylation of benzene and its derivatives, indicating an efficient method for the synthesis of aryl sulfones under catalyst-free conditions. This process benefits from the selective interaction of MWs with polar species present in the reaction, showcasing an innovative approach to chemical synthesis that could potentially apply to the use of 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride (Marquié, Laporterie, Dubac, Roques, Desmurs, 2001).

Catalytic Systems for Synthesis of Benzimidazoles

Sulfonic acid functionalized imidazolium salts in combination with FeCl3 have shown to be novel and highly efficient catalytic systems for the synthesis of benzimidazole derivatives at room temperature. These systems efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, suggesting potential for the synthesis of complex organic molecules where 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride could play a role (Khazaei et al., 2011).

Ionic Liquids as Reaction Media

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reaction presents an unconventional reaction medium and catalyst. This method has demonstrated enhanced reactivity and almost quantitative yields of diaryl sulfones, underlining the potential for ionic liquids to facilitate reactions involving sulfonyl chlorides like 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride (Nara, Harjani, Salunkhe, 2001).

Synthesis of Electrolyte Additives and Drug Synthesis

A method for the one-step formation of sultones from α,ω-alkenols and trifluoromethylsulfonyl chloride using a photo-redox-catalyzed procedure has been described. The resulting fluorinated sultones are considered attractive for potential applications as electrolyte additives or structural motifs in drug synthesis, demonstrating the utility of sulfonyl chloride derivatives in the synthesis of functionally diverse chemical compounds (Rawner et al., 2016).

Carbonic Anhydrase Inhibitors

Sulfonamide-bearing azaheterocyclic Schiff base derivatives synthesized as carbonic anhydrase inhibitors highlight the role of sulfonyl chlorides in medicinal chemistry. The study demonstrates that these compounds, derived from reactions involving substituted benzene sulfonyl chlorides, exhibit significant inhibitory effects on carbonic anhydrase activity, offering insights into the development of new therapeutic agents (Abas et al., 2020).

特性

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFULFJADLDWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Perfluoroethyl)benzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2940845.png)

![[(2S)-2-Hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B2940849.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)

![N-isopropyl-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2940859.png)

![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)